6-Bromo-2-methylthiazolo[5,4-b]pyridine
Overview
Description
6-Bromo-2-methylthiazolo[5,4-b]pyridine is a heterocyclic compound. It has a molecular weight of 229.1 . The IUPAC name for this compound is 6-bromo-2-methyl [1,3]thiazolo [5,4-b]pyridine .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-methylthiazolo[5,4-b]pyridine is 1S/C7H5BrN2S/c1-4-10-6-2-5 (8)3-9-7 (6)11-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
6-Bromo-2-methylthiazolo[5,4-b]pyridine is a solid at room temperature . .Scientific Research Applications
Application in Chemical Synthesis
- Scientific Field: Chemical Synthesis
- Summary of the Application: “6-Bromo-2-methylthiazolo[5,4-b]pyridine” is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a reagent or building block in the synthesis of more complex molecules .
- Methods of Application: The specific methods of application can vary greatly depending on the particular synthesis being performed. In general, it would be used in a reaction with other reagents under controlled conditions (e.g., temperature, pressure, solvent) to form the desired product .
- Results or Outcomes: The outcomes of these syntheses can also vary widely, producing a range of different molecules for further study or use .
Knoevenagel Condensation
- Scientific Field: Organic Chemistry
- Summary of the Application: A study reported the Knoevenagel condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and aldehydes . Although the compound used in the study is slightly different from “6-Bromo-2-methylthiazolo[5,4-b]pyridine”, it’s plausible that similar reactions could be performed with “6-Bromo-2-methylthiazolo[5,4-b]pyridine” due to the structural similarities .
- Methods of Application: The Knoevenagel condensation is a synthetically useful olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes in the presence of weak amine bases .
- Results or Outcomes: The study reported that Knoevenagel condensation proceeded smoothly, despite minor structural differences from benzothiazoles . This finding could be useful for short synthesis of MeTPy-containing functional molecules .
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
6-bromo-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJMMGGVXKKBHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718765 | |
Record name | 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-methylthiazolo[5,4-b]pyridine | |
CAS RN |
886372-92-5 | |
Record name | 6-Bromo-2-methylthiazolo[5,4-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886372-92-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10718765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromo-2-methylthiazolo[5,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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